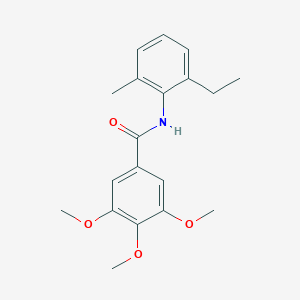
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various cellular processes such as glycogen metabolism, protein synthesis, and cell differentiation.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is a potent and selective inhibitor of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ. The compound binds to the ATP-binding site of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ and prevents the phosphorylation of its substrates. This results in the inhibition of various cellular processes that are regulated by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ, such as glycogen metabolism, protein synthesis, and cell differentiation.
Biochemical and Physiological Effects:
The inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In Alzheimer's disease, the compound has been shown to reduce tau phosphorylation and improve cognitive function. In bipolar disorder, the compound has been shown to reduce manic-like behavior. In cancer, the compound has been shown to induce apoptosis and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. The compound is highly potent and selective for N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ, which allows for specific inhibition of this enzyme. The compound has also been extensively studied in animal models and has shown promising results in various diseases. However, there are also limitations to the use of this compound in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to use in certain assays. The compound also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide. One direction is the development of more potent and selective N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ inhibitors. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, the compound's mechanism of action and its effects on other cellular processes such as autophagy and inflammation could be further studied. Finally, the development of more effective formulations of the compound could improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ activity, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is involved in the regulation of mood and behavior. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce manic-like behavior in animal models of bipolar disorder. In cancer, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is involved in the regulation of cell proliferation and survival. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23NO4/c1-6-13-9-7-8-12(2)17(13)20-19(21)14-10-15(22-3)18(24-5)16(11-14)23-4/h7-11H,6H2,1-5H3,(H,20,21) |
Clé InChI |
NVUOHEVYIIOAQW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



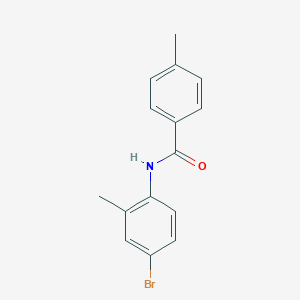
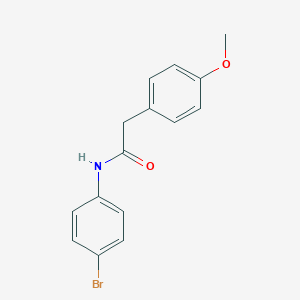

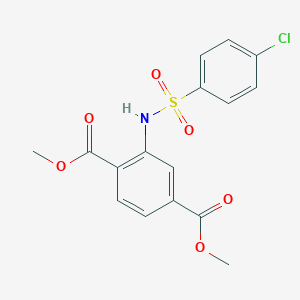
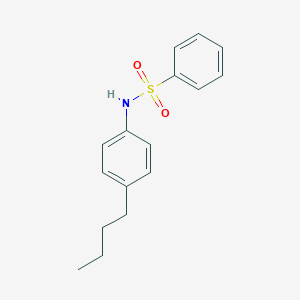

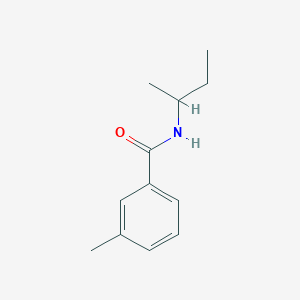
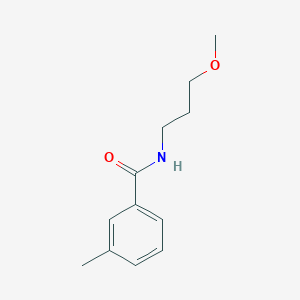
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
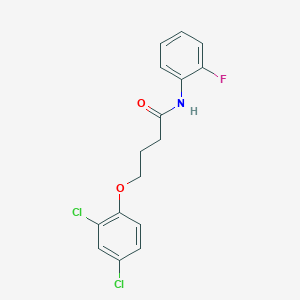
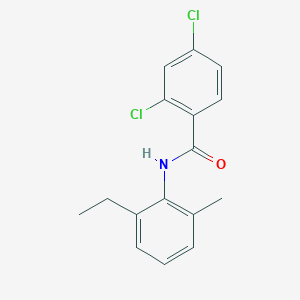
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)